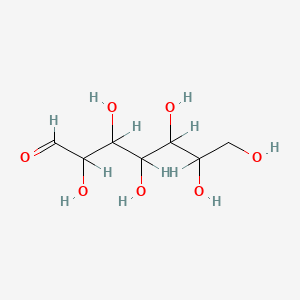
d-Glycero-d-galacto-heptose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-Glycero-d-galacto-heptose is a natural product found in Shigella flexneri with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Metabolic Pathways
d-Glycero-d-galacto-heptose is synthesized through complex biosynthetic pathways involving several enzymes. The primary precursor for its synthesis is d-sedoheptulose-7-phosphate, which is converted into GDP-d-glycero-α-d-manno-heptose, a critical intermediate in the production of various heptoses. The metabolic pathways can be summarized as follows:
- Starting Material : d-sedoheptulose-7-phosphate
- Key Enzymes :
- d-sedoheptulose-7-P isomerase (Cj1424)
- d-glycero-d-manno-heptose-7-P kinase (Cj1425)
The conversion process involves several enzymatic modifications that lead to the production of different heptose variations, which are essential for the structure of capsular polysaccharides in bacteria like Campylobacter jejuni .
3.1. Antimicrobial Research
This compound derivatives have been investigated for their potential antimicrobial properties. Studies have shown that heptosides can serve as scaffolds for developing new antibiotics to combat resistant bacterial strains . For example, the synthesis of septacidin building blocks from heptoses has been reported, highlighting their relevance in drug discovery .
3.2. Glycobiology
In glycobiology, this compound is crucial for studying glycan structures and their interactions in biological systems. Its role in the biosynthesis of glycoproteins and glycolipids makes it a valuable compound for understanding cellular processes and pathogen-host interactions .
3.3. Biochemical Synthesis
The compound is utilized as an intermediate in the synthesis of various bioactive molecules. For instance, researchers have successfully synthesized modified heptoses that can be used to explore new biochemical pathways or develop novel therapeutic agents .
4.1. Synthesis of Heptosides
A study focused on synthesizing L/D-glycero-L-glucoheptoside building blocks derived from L-glucose demonstrated the utility of this compound in creating complex carbohydrate structures . The key reaction steps involved carbon homologation and oxidation processes that are critical for developing new compounds.
4.2. Antitumor Activity Research
Research has indicated that derivatives of heptoses exhibit antitumor activity against various cancer cell lines. A series of galloyl glucosides were synthesized, showing significant inhibition rates on human cancer cells, suggesting potential therapeutic applications for heptose derivatives .
Summary Table of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Antimicrobial Research | Development of antibiotics | Derivatives used as scaffolds for new drugs |
| Glycobiology | Study of glycan structures | Critical for understanding cellular interactions |
| Biochemical Synthesis | Intermediate in bioactive molecule synthesis | Novel compounds developed from heptoses |
| Antitumor Activity | Inhibition of cancer cell growth | Significant efficacy observed in vitro |
Analyse Chemischer Reaktionen
Isomerization
d-Glycero-d-galacto-heptose undergoes isomerization to form stereochemical variants critical for bacterial lipopolysaccharides (LPS) and capsular polysaccharides (CPS). For example:
-
Biological isomerization : In Campylobacter jejuni, this heptose is enzymatically converted to GDP-d-glycero-α-d-manno-heptose, a precursor for CPS biosynthesis .
-
Chemical isomerization : Under alkaline conditions, the compound equilibrates with its epimers (e.g., d-glycero-d-altro-heptose), influencing polysaccharide antigenicity .
Conditions :
Oxidation and Reduction
The aldehyde group at C1 makes this heptose susceptible to redox reactions:
Key Findings :
-
Enzymatic oxidation by dehydrogenase enzymes (e.g., Cj1425) yields activated GDP-linked heptose for CPS assembly .
-
Reduction products are used in NMR and chromatography to confirm stereochemistry .
Glycosylation
This heptose participates in glycosidic bond formation, essential for bacterial polysaccharides:
-
Enzymatic glycosylation : GDP-d-glycero-α-d-manno-heptose is incorporated into CPS via glycosyltransferases in C. jejuni .
-
Chemical glycosylation : TMS-thiazole homologation extends hexose precursors to heptoses with high diastereoselectivity .
Mechanism :
-
Activation of heptose as a nucleotide sugar (GDP or ADP derivative).
-
Transfer to a growing polysaccharide chain via glycosyltransferase .
Epimerization and Homologation
Epimerization at C3–C6 alters stereochemistry, while homologation extends carbon chains:
-
Epimerization : In C. jejuni, Cj1424 (heptose isomerase) converts d-altro-heptulose-7-P to d-glycero-d-manno-heptose-7-P .
-
Homologation : Transketolase-mediated addition of hydroxypyruvate to ribose-5-P yields sedoheptulose-7-P, a precursor for heptose biosynthesis .
Example :
Structural and Functional Insights
Eigenschaften
CAS-Nummer |
5328-64-3 |
|---|---|
Molekularformel |
C7H14O7 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2 |
InChI-Schlüssel |
YPZMPEPLWKRVLD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Key on ui other cas no. |
3146-50-7 5328-64-3 1883-14-3 |
Synonyme |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















